molecular formula C89H126N24O18S B560380 PD-1/PD-L1 Inhibitor 3 CAS No. 1629654-95-0

PD-1/PD-L1 Inhibitor 3

Cat. No.: B560380
CAS No.: 1629654-95-0
M. Wt: 1852.197
InChI Key: XAUDCIZFSQEZFS-YZZQCSFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-1/PD-L1 Inhibitor 3 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to recognize and destroy cancer cells. By inhibiting this interaction, this compound helps to enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .

Mechanism of Action

Target of Action

The primary targets of PD-1/PD-L1 Inhibitor 3 are the Programmed Cell Death Protein 1 (PD-1) and its ligand Programmed Cell Death Ligand 1 (PD-L1) . These proteins play a crucial role in regulating the immune system and preventing autoimmunity . Cancer cells can manipulate this system, allowing them to escape immune detection and promote tumor growth .

Mode of Action

This compound works by blocking the interaction between PD-1 and PD-L1 . Normally, the binding of PD-L1 to PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . By blocking this interaction, this compound prevents this suppression, thereby enhancing the immune system’s ability to fight against cancer cells .

Biochemical Pathways

The PD-1/PD-L1 pathway is a key biochemical pathway affected by this compound . When PD-L1 binds to PD-1, it initiates an intracellular cascade involving the recruitment of phosphatases that inactivate intracellular downstream effectors of T-cell activation . This leads to the suppression of T cell functions . By inhibiting the PD-1/PD-L1 interaction, this compound blocks this pathway, restoring the activity of T cells .

Result of Action

The primary result of this compound action is the enhancement of the immune system’s ability to fight against cancer cells . By blocking the PD-1/PD-L1 interaction, the inhibitor prevents the suppression of T cells, leading to increased T cell activation and proliferation . This results in a stronger immune response against the tumor, inhibiting tumor growth .

Action Environment

The tumor microenvironment plays a significant role in the action of this compound . Factors such as the presence of other immune cells, the expression levels of PD-1 and PD-L1, and the acidity of the environment can all influence the compound’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

PD-1/PD-L1 Inhibitor 3 interacts with several enzymes, proteins, and other biomolecules. It has been identified as a small-molecule inhibitor of PD-1/PD-L1 with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . The inhibitor blocks the interaction between PD-1 and PD-L1, which are proteins that play a crucial role in the immune system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the PD-1/PD-L1 interaction, which can suppress T-cell activity and hinder the immune response against cancer . This blockade can restore T cells activity and enhance anti-tumor immunity, achieving remarkable success in cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking the binding interactions between PD-1 and PD-L1 . This blockade prevents the phosphorylation of downstream signaling of TCR and CD28, inhibiting some early activating pathways of T cells . This results in changes in gene expression and impacts the immune response against cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It continues to block the PD-1/PD-L1 interaction, thereby maintaining its ability to enhance the immune response against cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Lower doses can effectively block the PD-1/PD-L1 interaction and enhance the immune response against cancer cells. At high doses, there may be toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the immune response pathway . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected by these interactions .

Subcellular Localization

This compound is localized in various subcellular compartments . Its activity or function can be affected by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1 Inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Final coupling with specific side chains to enhance binding affinity and selectivity.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions: PD-1/PD-L1 Inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

PD-1/PD-L1 Inhibitor 3 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Nivolumab: A monoclonal antibody targeting PD-1.

    Pembrolizumab: Another PD-1 targeting antibody.

    Atezolizumab: A monoclonal antibody targeting PD-L1.

    Durvalumab: Another PD-L1 targeting antibody .

PD-1/PD-L1 Inhibitor 3 stands out due to its small molecule nature, offering advantages in terms of production, stability, and administration.

Biological Activity

The PD-1/PD-L1 pathway plays a critical role in regulating immune responses, particularly in the context of cancer immunotherapy. PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, while PD-L1 (Programmed Cell Death Ligand 1) is its ligand, often overexpressed in various tumors. The interaction between PD-1 and PD-L1 inhibits T cell activation and promotes immune tolerance, allowing tumors to evade immune surveillance. This article focuses on the biological activity of PD-1/PD-L1 Inhibitor 3 , a compound designed to disrupt this interaction and enhance anti-tumor immunity.

The primary mechanism of PD-1/PD-L1 inhibitors involves blocking the binding of PD-1 to PD-L1, thereby lifting the inhibition on T cells. This blockade enhances T cell activation, proliferation, and cytokine production, which are essential for an effective anti-tumor immune response. The inhibitor also modulates several intracellular signaling pathways:

  • PI3K/AKT Pathway : The inhibition of PD-1/PD-L1 signaling can lead to enhanced activation of the PI3K/AKT pathway, promoting T cell survival and function .
  • MAPK Pathway : Similar effects are observed with the MAPK pathway, which is crucial for T cell activation and effector functions .

Biological Activity Data

Research has demonstrated that this compound significantly enhances T cell responses in various experimental models. Below is a summary of key findings from relevant studies:

StudyModelKey Findings
Zhao et al. (2020)Gastrointestinal Stromal Tumors (GIST)Blockade of PD-1/PD-L1 enhanced CD8+ T cell survival via PI3K/AKT/mTOR pathway modulation .
Wei et al. (2022)Lung AdenocarcinomaHigh levels of miR-33a correlated with lower PD-1 expression and better patient prognosis, suggesting a regulatory role in immune response .
Clinical Trial DataVarious Solid TumorsNivolumab (a PD-1 inhibitor) showed promising results in melanoma and renal cell carcinoma with significant tumor response rates .

Case Studies

Several case studies illustrate the clinical application and effectiveness of PD-1/PD-L1 inhibitors:

  • Case Study 1 : A 54-year-old male with metastatic clear cell renal cell carcinoma initially responded to an anti-PD-L1 therapy but progressed after 15 months. Upon switching to nivolumab, he achieved stable disease for an additional period before subsequent progression .
  • Case Study 2 : A 67-year-old male with metastatic renal cancer experienced stable disease after anti-PD-L1 therapy but progressed after switching to nivolumab, highlighting the challenges in treatment sequencing with these inhibitors .

Clinical Implications

The biological activity of this compound indicates its potential as a therapeutic agent in cancer treatment. It not only enhances T cell activity but also modulates critical signaling pathways involved in immune responses. The combination of this inhibitor with other treatments, such as chemotherapy or targeted therapies, may yield synergistic effects, improving patient outcomes.

Properties

IUPAC Name

N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDCIZFSQEZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H126N24O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1852.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.